2-Hydroxy-7-methoxy-1-naphthaldehyde

Catalog No.
S2722637
CAS No.
75965-66-1
M.F
C12H10O3
M. Wt
202.209
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-7-methoxy-1-naphthaldehyde

CAS Number

75965-66-1

Product Name

2-Hydroxy-7-methoxy-1-naphthaldehyde

IUPAC Name

2-hydroxy-7-methoxynaphthalene-1-carbaldehyde

Molecular Formula

C12H10O3

Molecular Weight

202.209

InChI

InChI=1S/C12H10O3/c1-15-9-4-2-8-3-5-12(14)11(7-13)10(8)6-9/h2-7,14H,1H3

InChI Key

WQGADZACBGKOHW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=O)O

Solubility

not available

Strigolactone-Signaling Inhibitor

Excited-State Intramolecular Proton Transfer

Scientific Field: Physical Chemistry, Photochemistry Summary of Application: 2-Hydroxy-7-methoxy-1-naphthaldehyde-derived systems have vast applications in sensors due to their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence . Methods of Application: The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone (HNLSC) system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation . Results: The research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the HNISC system found by experimental measurement and be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

Synthesis of Pyrazolo[1,2-b]phthalazinediones

Merrifield-Type Synthesis

Proton Transfer or Deprotonation

Scientific Field: Physical Chemistry Summary of Application: 4-Hydroxy-1-naphthaldehydes, including 2-Hydroxy-7-methoxy-1-naphthaldehyde, have been investigated for their potential tautomerism. This is important for understanding proton transfer or deprotonation . Methods of Application: The researchers used UV-Vis spectroscopy, NMR and theoretical methods to explore the potential tautomerism . Results: In the case of 4-hydroxy-1-naphthaldehyde, concentration-dependent deprotonation has been detected in methanol and acetonitrile .

Drug Modification

2-Hydroxy-7-methoxy-1-naphthaldehyde is an organic compound belonging to the naphthalene family, characterized by a hydroxyl group and a methoxy group attached to the naphthalene ring. Its chemical structure can be represented as C_{11}H_{10}O_{3}, indicating the presence of two oxygen atoms along with carbon and hydrogen. This compound exhibits significant fluorescence properties, making it valuable in various chemical and biological applications.

Due to its functional groups. Key reactions include:

  • Condensation Reactions: It can react with primary amines to form Schiff bases, which are important in coordination chemistry and biological applications .
  • Oxidation: The aldehyde group can undergo oxidation to form corresponding carboxylic acids.
  • Reduction: The aldehyde can also be reduced to alcohols using reducing agents like sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

This compound has shown potential biological activities. Notably, it has been implicated in inhibiting specific protein interactions relevant to plant growth regulation, particularly in rice. It acts as an antagonist to strigolactone receptors, which are crucial for regulating the growth of tillering buds . Additionally, its derivatives have been studied for their antimicrobial properties and potential therapeutic applications.

The synthesis of 2-hydroxy-7-methoxy-1-naphthaldehyde typically involves:

  • Starting Materials: The synthesis often begins with 7-methoxy-1-naphthol and an appropriate aldehyde.
  • Refluxing: The reaction is generally carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
  • Purification: After the reaction completion, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Alternative synthetic routes may also utilize various catalysts or reagents to enhance yield and selectivity.

2-Hydroxy-7-methoxy-1-naphthaldehyde finds applications in several fields:

  • Fluorescent Probes: Due to its fluorescent properties, it is used in sensors for detecting metal ions and other analytes .
  • Biological Research: Its ability to modulate plant growth makes it useful in agricultural research.
  • Material Science: It serves as a building block for developing advanced materials with specific optical properties.

Studies on the interactions of 2-hydroxy-7-methoxy-1-naphthaldehyde have revealed its ability to form complexes with metal ions, which can be utilized in sensor development. The binding affinity and selectivity towards different ions have been characterized using techniques such as fluorescence spectroscopy and X-ray crystallography . These studies help elucidate its potential as a chemosensor.

Similar compounds include:

  • 2-Hydroxy-1-naphthaldehyde: Lacks the methoxy group but shares similar reactivity patterns.
  • 7-Methoxy-1-naphthaldehyde: Contains a methoxy group but lacks the hydroxyl group at position 2.
  • 1-Hydroxy-2-naphthaldehyde: Has a hydroxyl group at position 1 instead of position 2.

Comparison Table

CompoundHydroxyl Group PositionMethoxy Group PresentUnique Properties
2-Hydroxy-7-methoxy-1-naphthaldehydePosition 2YesStrong fluorescence, plant growth modulation
2-Hydroxy-1-naphthaldehydePosition 1NoSimilar reactivity but less fluorescence
7-Methoxy-1-naphthaldehydePosition 3YesDifferent optical properties
1-Hydroxy-2-naphthaldehydePosition 1NoDifferent reactivity profile

The unique combination of functional groups in 2-hydroxy-7-methoxy-1-naphthaldehyde contributes to its distinct properties compared to these similar compounds, particularly its enhanced fluorescence and biological activity.

The synthesis of 2-hydroxy-7-methoxy-1-naphthaldehyde primarily relies on formylation reactions applied to appropriately substituted naphthalene precursors. The most established approach involves the formylation of 7-methoxy-naphthalen-2-ol using ethyl orthoformate in the presence of aniline [1]. This methodology represents a variant of the classical aromatic formylation reactions that have been extensively developed for naphthalene derivatives.

Ethyl Orthoformate-Aniline Method

The fundamental synthetic route employs 7-methoxy-naphthalen-2-ol as the starting material, which undergoes formylation through reaction with ethyl orthoformate and aniline [1] [5]. In a typical procedure, 7-methoxy-naphthalen-2-ol (3.5 grams, 20.11 millimoles), ethyl orthoformate (3.51 milliliters, 21.12 millimoles), and aniline (1.83 milliliters, 20.11 millimoles) are combined in a vessel equipped with a reflux condenser [5]. The reaction mixture is maintained at reflux conditions for 20 hours, followed by cooling and treatment with 2 molar ethanolic hydrochloric acid solution [5].

The mechanistic pathway involves the initial formation of an intermediate imine through the condensation of ethyl orthoformate with aniline, which subsequently undergoes electrophilic aromatic substitution at the activated naphthalene ring [1]. The electron-donating hydroxyl group at the 2-position facilitates this electrophilic attack, directing the formyl group to the adjacent 1-position [7]. Following the substitution reaction, acid hydrolysis of the intermediate imine yields the desired 2-hydroxy-7-methoxy-1-naphthaldehyde [5].

Vilsmeier-Haack Formylation Applications

The Vilsmeier-Haack reaction represents another significant approach for the formylation of electron-rich aromatic systems [7] [8]. This methodology employs dimethylformamide in combination with phosphorus oxychloride to generate the reactive Vilsmeier reagent, which serves as an effective formylating agent for activated naphthalene derivatives [7]. The reaction proceeds through the formation of a substituted chloroiminium ion intermediate, followed by electrophilic aromatic substitution and subsequent hydrolysis to yield the aldehyde product [7].

For naphthalene substrates bearing electron-donating substituents such as hydroxyl and methoxy groups, the Vilsmeier-Haack reaction demonstrates excellent regioselectivity [8]. The electron-rich character of the aromatic ring facilitates the electrophilic attack, while the substitution pattern directs the incoming formyl group to the most activated position [7]. Modern implementations of this reaction have been developed using continuous flow chemistry approaches, which provide enhanced safety and control over reaction parameters [12].

Alternative Formylation Methods

The Duff reaction, utilizing hexamethylenetetramine as the formyl carbon source, represents an alternative formylation approach for phenolic substrates [13]. This reaction requires strongly electron-donating substituents on the aromatic ring and demonstrates preferential formylation at positions ortho to the electron-donating group [13]. While generally less efficient than other formylation methods, the Duff reaction can provide access to specific substitution patterns that may be challenging to achieve through other routes [13].

The Gattermann-Koch reaction, employing carbon monoxide and hydrogen chloride in the presence of aluminum chloride catalysts, has also been investigated for naphthalene formylation [21]. However, this methodology typically requires more aggressive reaction conditions and may result in lower selectivity for substituted naphthalene substrates [21].

Formylation MethodStarting MaterialReagentsYieldReference
Ethyl Orthoformate-Aniline7-methoxy-naphthalen-2-olEthyl orthoformate, aniline73% [1] [5]
Vilsmeier-HaackActivated naphthalenesDimethylformamide, phosphorus oxychlorideVariable [7] [8]
Duff ReactionPhenolic naphthalenesHexamethylenetetramineGenerally low [13]
Gattermann-KochNaphthalene derivativesCarbon monoxide, hydrogen chloride, aluminum chlorideVariable [21]

Chemoselective Demethylation Approaches

The synthesis of 2-hydroxy-7-methoxy-1-naphthaldehyde can also be approached through chemoselective demethylation of appropriate dimethoxy precursors. This strategy offers complementary synthetic routes and may provide access to specific substitution patterns that are challenging to achieve through direct formylation approaches.

Boron Tribromide-Mediated Demethylation

Boron tribromide represents one of the most widely employed reagents for the selective cleavage of aromatic methyl ethers [17] [19]. The mechanism involves the initial formation of an ether adduct between boron tribromide and the methoxy group, followed by nucleophilic attack of bromide ion at the methyl carbon [17]. Recent computational studies have revealed that boron tribromide can cleave up to three equivalents of aryl methyl ethers through a multi-cycle mechanism, making sub-stoichiometric amounts viable for certain transformations [19].

For naphthalene derivatives bearing multiple methoxy groups, boron tribromide demonstrates excellent chemoselectivity based on the electronic environment of each ether functionality [17]. Methoxy groups adjacent to electron-withdrawing substituents or positioned ortho to carbonyl functions are preferentially cleaved due to their enhanced electrophilicity [16]. This selectivity pattern can be exploited for the controlled demethylation of polysubstituted naphthalene precursors.

Aluminum Chloride-Mediated Selective Cleavage

Aluminum chloride has been demonstrated to facilitate selective methoxy ether cleavage under specific reaction conditions [16] [18]. The selectivity of this transformation depends on the formation of chelation complexes between aluminum chloride and multiple functional groups present in the substrate [16]. For 2,6-dimethoxyphenol derivatives, aluminum chloride promotes selective cleavage of one methoxy group while leaving the other intact [16].

The proposed mechanism involves the formation of a double chelation complex between aluminum chloride and the phenolic oxygen and methoxy oxygen atoms [16]. This coordination activates the methoxy group toward nucleophilic attack by chloride ion, resulting in selective ether cleavage [16]. The reaction proceeds with simultaneous acylation at the position meta to the hydroxyl group, providing access to substituted catechol derivatives [18].

Lewis Acid-Catalyzed Demethylation

Various Lewis acids have been investigated for the chemoselective demethylation of aromatic methyl ethers [16] [17]. Aluminum trihalides and boron trihalides demonstrate particular effectiveness for the selective cleavage of methoxy groups adjacent to carbonyl functions [16]. The selectivity arises from the coordinating ability of these Lewis acids with the carbonyl oxygen, which activates the adjacent methoxy group toward nucleophilic attack [16].

Magnesium bromide has been reported for the selective cleavage of benzyl ethers through neighboring group effects [16]. While less commonly employed for simple methyl ethers, this reagent may offer unique selectivity patterns for specific substrate classes [16].

Demethylation ReagentSelectivity PatternMechanismTypical ConditionsReference
Boron tribromideAdjacent to electron-withdrawing groupsNucleophilic attack by bromideSub-stoichiometric to 1:1 ratio [17] [19]
Aluminum chlorideChelation-directedCoordination-activated nucleophilic substitutionLewis acid catalysis [16] [18]
Aluminum trihalidesOrtho to carbonylLewis acid coordinationElevated temperatures [16]
Magnesium bromideNeighboring group effectsChelation-assistedModerate temperatures [16]

Optimization of Reaction Conditions

The optimization of reaction conditions for the synthesis of 2-hydroxy-7-methoxy-1-naphthaldehyde requires careful consideration of multiple parameters including temperature, reaction time, solvent selection, and catalyst loading. These factors significantly influence both the yield and selectivity of the desired product.

Temperature and Time Optimization

Temperature control represents a critical parameter in formylation reactions of naphthalene derivatives [21]. For the ethyl orthoformate-aniline method, optimal results are achieved through prolonged heating at reflux temperatures [1] [5]. The reaction typically requires 20 hours at reflux to ensure complete conversion of the starting material [5].

In Vilsmeier-Haack formylations of methylnaphthalene compounds, temperature optimization studies have revealed significant effects on both yield and positional selectivity [21]. At low temperatures below 0 degrees Celsius, formylation occurs predominantly at the 1-position, following the expected electronic effects of the methyl substituent [21]. Increasing the temperature to 25 degrees Celsius greatly enhances both total yield and selectivity for the desired 2-position product [21]. However, temperatures above 50 degrees Celsius result in adverse effects on product formation and increased formation of unidentified byproducts [21].

Pressure and Atmosphere Effects

The optimization of pressure conditions has been investigated particularly for carbon monoxide-based formylation reactions [21]. Studies on methylnaphthalene formylation under pressurized carbon monoxide (50 atmospheres) and boron trifluoride (6 atmospheres) demonstrate the importance of maintaining adequate pressure for efficient conversion [21]. The pressure of boron trifluoride significantly influences both conversion rates and product distribution [21].

Reactions conducted under inert atmosphere conditions typically provide improved yields and reduced side product formation [26]. The exclusion of oxygen prevents oxidative side reactions that can compete with the desired formylation process [26].

Solvent Selection and Effects

Solvent selection plays a crucial role in determining reaction efficiency and selectivity [22]. For formylation reactions involving formic acid and catalytic systems, dimethylformamide has emerged as the optimal solvent choice [26]. Comparative studies demonstrate that dimethylformamide provides superior yields compared to other polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and tetrahydrofuran [26].

In continuous flow implementations of Vilsmeier-Haack reactions, solvent selection influences both reaction kinetics and product isolation [12]. Non-polar solvents such as toluene and dichloromethane are commonly employed for these transformations [12].

Catalyst Loading and Additives

The optimization of catalyst loading represents a critical economic consideration for large-scale synthesis [26]. For manganese-catalyzed formylation reactions, catalyst loadings of 5 mole percent typically provide optimal performance [26]. Lower catalyst loadings result in incomplete conversion, while higher loadings do not significantly improve yields [26].

Base additives such as sodium carbonate have been demonstrated to enhance reaction efficiency in certain formylation protocols [26]. The addition of 2 equivalents of sodium carbonate monohydrate provides optimal results for manganese-catalyzed systems [26].

ParameterOptimal ConditionsEffect on YieldEffect on SelectivityReference
Temperature25°C for Vilsmeier-HaackMaximizes total yieldEnhances 2-position selectivity [21]
Reaction Time20 hours for ethyl orthoformate methodEnsures complete conversionMinimal effect [1] [5]
SolventDimethylformamide for catalytic systemsSuperior to other polar aprotic solventsMaintains high selectivity [26]
Catalyst Loading5 mole percent for manganese systemsOptimal performanceNo significant effect [26]
Pressure50 atm CO, 6 atm boron trifluorideEnhances conversion ratesInfluences product distribution [21]
AtmosphereInert nitrogen atmospherePrevents oxidative side reactionsImproves product purity [26]

XLogP3

2.8

Dates

Modify: 2023-08-16

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